molecular formula C8H18N2O B8376833 2-amino-2-ethyl-N,N-dimethyl-butyramide

2-amino-2-ethyl-N,N-dimethyl-butyramide

Cat. No.: B8376833
M. Wt: 158.24 g/mol
InChI Key: DZBPBJKZXSGTCP-UHFFFAOYSA-N
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Description

Structurally, this compound features a butyramide backbone with an ethyl group and an amino group at the 2-position, alongside N,N-dimethyl substituents. Such modifications likely influence its physicochemical properties, such as solubility, stability, and biological activity, compared to simpler amides or substituted derivatives.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-amino-2-ethyl-N,N-dimethylbutanamide

InChI

InChI=1S/C8H18N2O/c1-5-8(9,6-2)7(11)10(3)4/h5-6,9H2,1-4H3

InChI Key

DZBPBJKZXSGTCP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)N(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-amino-2-ethyl-N,N-dimethyl-butyramide and related compounds from the evidence:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
2-[[(E)-But-2-enoyl]-propylamino]-N,N-dimethylbutanamide C₁₂H₂₂N₂O₂ 226.32 Butenoyl, propylamino Respiratory stimulant (Prethcamide ingredient)
(S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide C₁₄H₁₉N₃O 245.32 4-cyano-benzyl, 3,N-dimethyl Lab use; discontinued due to synthesis challenges
N,N-Dimethylbutyramide C₆H₁₃NO 115.18 No amino/ethyl groups R&D applications; simpler amide structure
Key Observations:

Substituent Impact: The butenoyl and propylamino groups in the Prethcamide ingredient () enhance its biological activity as a respiratory stimulant, likely through interactions with neuronal receptors . However, its discontinuation suggests challenges in synthesis or scalability . The absence of amino/ethyl groups in N,N-dimethylbutyramide () reduces hydrogen-bonding capacity, making it less reactive in biological systems compared to amino-substituted analogs .

Molecular Weight and Applications :

  • Higher molecular weight compounds (e.g., 245.32 g/mol in ) may exhibit reduced bioavailability but improved target specificity.
  • Simpler structures like N,N-dimethylbutyramide are preferred for industrial R&D due to ease of synthesis , whereas complex derivatives (–3) are explored for specialized pharmaceutical roles.

Pharmacological and Industrial Relevance

  • Its mechanism may involve modulation of central nervous system pathways .
  • Lab-Use Compounds : Derivatives like those in and are typically restricted to research due to their experimental status and unresolved safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-2-ethyl-N,N-dimethyl-butyramide, and how can reaction efficiency be optimized?

  • Methodology : Begin with a nucleophilic acyl substitution reaction, using 2-ethylbutyryl chloride as a starting material. React with N,N-dimethylamine under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and using catalysts like triethylamine to neutralize HCl byproducts . For sustainability, explore microwave-assisted synthesis to reduce reaction time and energy consumption .

Q. Which analytical techniques are most suitable for characterizing the purity and structure of this compound?

  • Methodology : Employ a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm the presence of methyl, ethyl, and amide groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification (theoretical MW: 188.28 g/mol).
  • HPLC with a C18 column (e.g., Purospher® STAR) and UV detection at 210–254 nm to assess purity (>95%) .
    Cross-validate results with PubChem’s spectral data (InChI Key: PEDWDGJVBBBKHS-UHFFFAOYSA-N) .

Q. How does the solubility profile of 2-amino-2-ethyl-N,N-dimethyl-butyramide vary across different solvents, and what factors influence its stability?

  • Methodology : Conduct solubility tests in water, ethanol, DMSO, and dichloromethane at 25°C. Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility. Stability studies should assess hydrolysis susceptibility under acidic (pH 2–4) and basic (pH 8–10) conditions via HPLC. Store the compound in anhydrous environments at –20°C to prevent degradation, as recommended for structurally similar amides .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Apply empirical contradiction analysis by:

  • Replicating experiments under standardized conditions (e.g., cell lines, assay protocols).
  • Performing meta-analyses to identify confounding variables (e.g., enantiomeric purity, solvent residues).
  • Using statistical tools like Bland-Altman plots to assess inter-lab variability . For example, discrepancies in IC₅₀ values may arise from differences in cell permeability assays, which can be addressed by validating with fluorescent probes .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology :

  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to targets like G-protein-coupled receptors (GPCRs) or enzymes.
  • Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories.
  • Cross-reference with PubChem’s 3D conformer data (CID: DTXSID60734213) to ensure structural accuracy .

Q. What are the structure-activity relationship (SAR) insights from modifying substituents on the butyramide backbone?

  • Methodology : Synthesize analogs with variations in the ethyl group (e.g., cyclopropyl, phenyl) or dimethylamine moiety. Test bioactivity in vitro (e.g., kinase inhibition assays). Key findings from similar compounds (e.g., (S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide) suggest that bulky substituents enhance target specificity but reduce solubility . Use QSAR models to predict logP and bioavailability for new derivatives .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Implement asymmetric catalysis (e.g., chiral oxazaborolidines) during the amidation step. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. For scale-up, optimize solvent recovery systems and use continuous-flow reactors to reduce racemization risks. Refer to protocols for related amides, where ee >98% was achieved using immobilized catalysts .

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